DL-Isocitric acid trisodium salt

Mitochondrial oxidation TCA cycle Neurochemistry

DL-Isocitric acid trisodium salt (CAS 1637-73-6) is the required substrate for isocitrate dehydrogenase (IDH) enzymatic assays, including mutant IDH1 (R132H) glioma research. Unlike sodium citrate, which requires aconitase conversion, this compound is directly recognized by IDH, eliminating confounding variables. Its high aqueous solubility (≥100 mg/mL) enables concentrated stock preparation. Analytical-standard grade (≥99.7% HPLC) is essential for citrus juice authenticity testing via citrate-to-isocitrate ratio (threshold <130). The trisodium salt form prevents lactonization, ensuring standard integrity. Procure analytical or research grade today.

Molecular Formula C6H8NaO7
Molecular Weight 215.11 g/mol
CAS No. 1637-73-6
Cat. No. B032071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Isocitric acid trisodium salt
CAS1637-73-6
SynonymsSodium isocitrate;  3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; 
Molecular FormulaC6H8NaO7
Molecular Weight215.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na]
InChIInChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);
InChIKeyCHFLVYSWZGDPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Isocitric Acid Trisodium Salt (CAS 1637-73-6): Core Specifications and Procurement Baseline


DL-Isocitric acid trisodium salt (CAS 1637-73-6; molecular weight 258.07 g/mol, C₆H₅Na₃O₇) is the trisodium salt of isocitric acid, a structural isomer of citric acid . It serves as an endogenous metabolite and a critical substrate intermediate in the tricarboxylic acid (TCA) cycle . This compound is commercially available in hydrate form with purity specifications ranging from ≥93% to 99.7% by HPLC depending on vendor grade . As the protonated, water-soluble salt of isocitrate, it is primarily procured for enzymatic assays (specifically isocitrate dehydrogenase substrate studies), analytical reference standards for food authenticity testing, and metabolic research applications .

Why Citrate, Isocitric Acid Lactone, or Alternative Salts Cannot Substitute for DL-Isocitric Acid Trisodium Salt in Critical Applications


Substitution with sodium citrate, isocitric acid lactone, or alternative isocitrate salts introduces quantifiable performance deficits and experimental invalidation. Sodium citrate is not recognized as a substrate by isocitrate dehydrogenase (IDH) enzymes—the conversion from citrate to isocitrate requires aconitase activity, which can be rate-limiting and introduces a confounding variable [1]. Isocitric acid lactone (CAS 4702-32-3) is a structurally distinct cyclic compound (molecular weight 174.11 g/mol, melting point 162–165°C) that lacks the free γ-hydroxyl and γ-carboxyl groups essential for IDH substrate recognition . The trisodium salt form is selected over the free acid or potassium salt due to its high aqueous solubility (≥100 mg/mL in water) and consistent buffering compatibility in enzymatic assay systems . Finally, analytical-grade procurement of this specific compound is required for fruit juice authenticity testing, where the citrate-to-isocitrate ratio (threshold <130 in authentic orange juice) serves as a regulatory marker for adulteration detection—a measurement that cannot be performed using alternative compounds [2].

Quantitative Differentiation Evidence: DL-Isocitric Acid Trisodium Salt vs. Closest Comparators


Mitochondrial Oxidation Rate: Isocitrate vs. Citrate in Intact Brain Mitochondria

In intact mitochondria from both neonatal and adult rat brain, isocitrate oxidation proceeded at a higher rate than citrate oxidation [1]. This differential oxidation profile demonstrates that citrate cannot substitute for isocitrate in experiments measuring TCA cycle flux, as aconitase activity imposes a rate-limiting step on citrate conversion [1]. Aged mitochondria from adult brain exhibited an inversion of this pattern (citrate oxidized at higher rate than isocitrate), further confirming that the two substrates follow distinct metabolic routes with different enzyme dependencies [1].

Mitochondrial oxidation TCA cycle Neurochemistry

Ethanol-Induced Metabolic Alteration: Differential Response of Citrate vs. Isocitrate Transport

In liver mitochondria isolated from ethanol-fed rats, a 79% increase in pyridine-nucleotide reduction was observed following citrate addition (with malate and phosphate) compared to control mitochondria [1]. This alteration was not observed with isocitrate addition, establishing a clear differential metabolic response [1]. Furthermore, the efflux of isocitrate exchanged for extramitochondrial citrate was markedly reduced by 50% in ethanol-fed rats, while citrate penetration was only slightly inhibited and malate transport remained unchanged [1].

Alcoholic fatty liver Mitochondrial transport Metabolic pathology

Solubility and Formulation Compatibility: Trisodium Salt vs. Free Acid/Lactone

DL-Isocitric acid trisodium salt exhibits high aqueous solubility of 100 mg/mL (387.5 mM) in water, enabling direct preparation of concentrated stock solutions for enzymatic assays without organic co-solvents . In contrast, the lactone form (isocitric acid lactone, CAS 4702-32-3) has a molecular weight of 174.11 g/mol, a melting point of 162–165°C, and is only slightly soluble in water . The free acid form (isocitric acid) is prone to intramolecular esterification to form the γ-lactone, a reversible reaction that can compromise substrate integrity in aqueous buffers unless stabilized as the salt [1]. The trisodium salt eliminates this instability risk.

Aqueous solubility Enzymatic assay Buffer compatibility

Enzymatic Substrate Specificity: Isocitrate Dehydrogenase Requires Isocitrate, Not Citrate

Isocitrate dehydrogenase (IDH) enzymes—both NAD⁺-dependent (EC 1.1.1.41) and NADP⁺-dependent (EC 1.1.1.42) isoforms—catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate [1]. Citrate is not a substrate for IDH enzymes; its oxidation requires prior conversion to isocitrate by aconitase (EC 4.2.1.3). The aconitase-catalyzed step has been identified as rate-limiting in citrate oxidation [2]. In cytosolic metabolism, isocitrate can directly yield NADPH via cytosolic IDH, whereas citrate must first be cleaved by ATP-citrate lyase or converted to isocitrate, representing a metabolically distinct and non-substitutable pathway [3].

Isocitrate dehydrogenase Substrate specificity Enzyme kinetics

Analytical Purity Thresholds: Vendor-Grade Comparison for Method Validation

Commercially available DL-isocitric acid trisodium salt exhibits purity specifications ranging from ≥93% (research grade) to 99.7% (analytical standard grade) as determined by HPLC . For fruit juice authenticity testing—where the citrate-to-isocitrate ratio threshold is <130 for authentic orange juice and typical values for 100% orange juice range from 51.4 to 118.6—the use of a defined analytical standard grade is required to ensure method validation and regulatory compliance [1][2]. Lower-purity grades (≥93-95%) are suitable for routine enzymatic assays where substrate excess is employed, but analytical standard grade (≥98-99.7%) is mandatory for quantitative LC-MS or HPLC method development involving calibration curves .

Analytical standard HPLC purity Quality control

Juice Authenticity Marker: Citrate-to-Isocitrate Ratio as Regulatory Threshold

DL-Isocitric acid trisodium salt is employed as a quantitative reference standard in multicomponent analytical procedures for fruit juice authenticity evaluation [1]. The citrate-to-isocitrate ratio serves as a regulatory marker: authentic orange juice typically exhibits a ratio of less than 130, with validated mean values of 113 (RSD = 10%) reported for Spanish oranges [2]. A ratio exceeding 130 indicates adulteration via unauthorized acidification with synthetic citric acid [3]. Among analytical methods compared—HPLC, enzymatic assay, and capillary isotachophoresis (CITP)—the strongest correlation was observed between CITP and the enzymatic procedure (r = 0.956, n = 6), whereas HPLC-enzymatic correlation was weaker (r = 0.850) [4].

Food authenticity Adulteration detection Citrus juice

Validated Application Scenarios for DL-Isocitric Acid Trisodium Salt (CAS 1637-73-6) Procurement


Isocitrate Dehydrogenase (IDH) Enzymatic Assays and Cancer Metabolism Research

DL-Isocitric acid trisodium salt is the required substrate for IDH enzyme activity assays, including characterization of wild-type and mutant IDH1 (e.g., R132H mutation in gliomas). The high aqueous solubility (100 mg/mL) enables preparation of concentrated substrate stocks . Citrate cannot substitute, as it is not an IDH substrate and requires prior aconitase conversion [1]. The compound is also used in studies of mutant IDH1 neomorphic activity, which catalyzes NADPH-dependent reduction of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate .

Food Authenticity Testing and Regulatory Compliance in Fruit Juice Analysis

Analytical standard grade DL-isocitric acid trisodium salt (≥98-99.7% purity) is required for quantifying the citrate-to-isocitrate ratio in citrus juices, where a ratio <130 indicates authentic orange juice [2]. Capillary isotachophoresis (CITP) demonstrates superior correlation (r = 0.956) with enzymatic reference methods compared to HPLC (r = 0.850) for this determination [3]. Laboratories performing regulatory food authenticity testing must procure analytical-grade material to ensure method validation and compliance.

Mitochondrial Metabolism and TCA Cycle Flux Studies

In mitochondrial oxidation studies, isocitrate and citrate exhibit differential oxidation rates depending on mitochondrial preparation conditions [4]. In intact mitochondria from neonatal and adult rat brain, isocitrate oxidation proceeds at a higher rate than citrate oxidation, while aged mitochondria show inversion of this pattern [4]. Researchers studying mitochondrial function in pathological conditions such as alcoholic fatty liver disease require isocitrate specifically, as ethanol-induced metabolic alterations produce a 79% increase in citrate-mediated pyridine-nucleotide reduction that is not observed with isocitrate [5].

Analytical Method Development and Validation for Organic Acid Profiling

DL-Isocitric acid trisodium salt (analytical standard grade, 99.7% HPLC purity) serves as a calibration standard for quantitative LC-MS, HPLC, and capillary electrophoresis methods measuring organic acids in biological fluids, plant tissues, and food matrices . The trisodium salt form eliminates the lactonization risk associated with the free acid, ensuring consistent standard integrity during method validation [6]. For MS-based metabolomics, distinct fragmentation ions at m/z 155 and m/z 111 differentiate isocitric acid conjugates from citrate-based compounds [7].

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